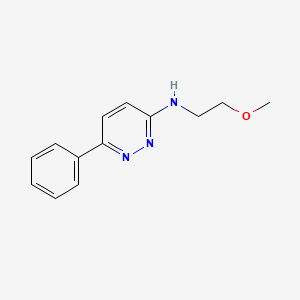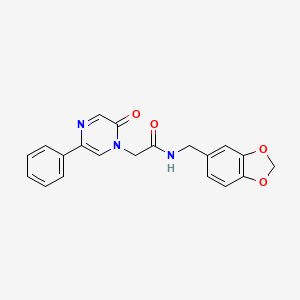
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is a compound that features both tetrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions
Métodos De Preparación
The synthesis of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide typically involves the formation of the tetrazole and triazole rings followed by their attachment to a cyclohexanecarboxamide backbone. The synthetic route may include:
Formation of Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The tetrazole and triazole rings are then coupled to the cyclohexanecarboxamide backbone using suitable coupling agents like EDCI or DCC.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and high-throughput screening techniques.
Análisis De Reacciones Químicas
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole and triazole rings can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and conditions such as reflux or microwave irradiation. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique structural features.
Industry: The compound is used in the development of high-energy materials and explosives due to the presence of nitrogen-rich rings.
Mecanismo De Acción
The mechanism of action of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole and triazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
1-(1H-tetrazol-1-yl)-N-(1H-1,2,3-triazol-4-yl)cyclohexanecarboxamide: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, leading to different chemical and biological properties.
1-(1H-tetrazol-1-yl)-N-(1H-imidazol-4-yl)cyclohexanecarboxamide: This compound contains an imidazole ring, which may result in different reactivity and applications.
1-(1H-tetrazol-1-yl)-N-(1H-pyrazol-4-yl)cyclohexanecarboxamide: The presence of a pyrazole ring in this compound can lead to unique chemical and biological activities.
Propiedades
Fórmula molecular |
C10H14N8O |
|---|---|
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
1-(tetrazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H14N8O/c19-8(14-9-11-6-12-15-9)10(4-2-1-3-5-10)18-7-13-16-17-18/h6-7H,1-5H2,(H2,11,12,14,15,19) |
Clave InChI |
MYJGINUSUGLDBE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)NC2=NC=NN2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12175408.png)
![1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12175413.png)

![tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate](/img/structure/B12175418.png)
![N-(1,3-benzodioxol-5-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12175421.png)
![(5Z)-3-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12175433.png)
![2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12175434.png)

![N-(6-{[3-(dimethylamino)propyl]amino}-6-oxohexyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175463.png)
methanone](/img/structure/B12175475.png)
![methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate](/img/structure/B12175479.png)
